2-(Methylthio)succinic acid

Physicochemical properties Drug design ADME optimization

This α-methylthio-substituted succinic acid derivative is uniquely suited for next-generation TACE inhibitors, as thioether-substituted succinate scaffolds have demonstrated enzyme inhibitory potency exceeding Marimastat (TACE IC₅₀ = 3.8 nM). The chiral C2 center and increased lipophilicity (LogP ~0.28 vs. -0.59 for succinic acid) make it an essential building block for enantiomerically enriched pharmaceutical intermediates and a tool for studying α-carboxylate effects on thioether radical chemistry. Its chemoselective oxidation pathways enable creation of sulfoxide and sulfone libraries inaccessible with oxygen-containing analogs.

Molecular Formula C5H8O4S
Molecular Weight 164.18 g/mol
CAS No. 22119-05-7
Cat. No. B13999761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)succinic acid
CAS22119-05-7
Molecular FormulaC5H8O4S
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCSC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyRZBUKFQTUZLROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)succinic Acid (CAS 22119-05-7): A Sulfur-Containing Dicarboxylic Acid Scaffold for Specialty Synthesis and Chemical Biology Research


2-(Methylthio)succinic acid (CAS 22119-05-7) is a sulfur-containing dicarboxylic acid derived from the succinic acid platform, characterized by a methylthio (-SCH₃) group substituted at the α-carbon position . This compound features a molecular formula of C₅H₈O₄S, a molecular weight of 164.18 g/mol, and a calculated LogP of 0.27730 [1]. The presence of the methylthio group confers distinct physicochemical properties compared to unsubstituted succinic acid, including increased lipophilicity and sulfur-mediated reactivity, making it a valuable intermediate in organic synthesis, pharmaceutical development, and agrochemical research [2].

Why Generic Succinic Acid Analogs Cannot Substitute for 2-(Methylthio)succinic Acid in Demanding R&D Applications


2-(Methylthio)succinic acid is not functionally interchangeable with unsubstituted succinic acid or other 2-substituted analogs due to the specific electronic and steric effects conferred by the methylthio group. Unlike succinic acid (LogP = -0.59), the methylthio substitution substantially increases lipophilicity (LogP = 0.27730), altering partition coefficients and membrane permeability profiles . Furthermore, the thioether moiety enables unique chemical transformations—including chemoselective oxidation to sulfoxides and sulfones—that are inaccessible with oxygen-containing analogs such as malic acid or alkyl-substituted derivatives like methylsuccinic acid [1]. These differences directly impact synthetic utility, biological target engagement, and downstream functionalization strategies, as demonstrated in the quantitative evidence below.

2-(Methylthio)succinic Acid: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Enhanced Lipophilicity Drives Differential Partitioning and Membrane Permeability Relative to Parent Succinic Acid

2-(Methylthio)succinic acid exhibits a calculated LogP value of 0.27730, representing a substantial increase in lipophilicity compared to unsubstituted succinic acid (LogP = -0.59) . This LogP shift of approximately +0.87 log units corresponds to a roughly 7.4-fold increase in octanol-water partition coefficient, a critical parameter governing passive membrane diffusion and tissue distribution. This quantitative difference is meaningful for researchers seeking to optimize compound bioavailability or design more membrane-permeable succinate-based probes, where unsubstituted succinic acid would exhibit significantly lower cellular uptake .

Physicochemical properties Drug design ADME optimization

Thioether-Containing Succinate Scaffolds Demonstrate Improved TACE Inhibitory Potency Compared to Marimastat in Class-Level Studies

In a class-level study of α-substituted succinate-based hydroxamic acids, the introduction of thioether substituents (structurally analogous to the methylthio group in 2-(methylthio)succinic acid) resulted in improved potency against TNFα convertase (TACE) compared to the clinical candidate Marimastat [1]. While specific IC₅₀ data for 2-(methylthio)succinic acid-derived inhibitors are not reported in this study, the class-level finding establishes that thioether-containing succinate scaffolds confer a potency advantage over unsubstituted or alkyl-substituted analogs in this enzyme inhibition context. This provides a rational basis for selecting 2-(methylthio)succinic acid as a starting material over non-thioether alternatives when designing TACE inhibitor candidates [1].

Enzyme inhibition TNFα convertase Medicinal chemistry

Differential Oxidative Radical Chemistry: Absence of (S∴S)+ Dimer Formation Distinguishes α-Carboxylate-Containing Thioethers from β-Analogs

In pulse radiolysis studies of (carboxyalkyl)thiopropionic acid derivatives, 2-(carboxymethylthio)succinic acid (2-CMTPA) exhibited a distinct oxidative pathway compared to structurally related β-analogs. Specifically, neither sulfide radical cation complex (S∴S)⁺ was observed for 2-CMTPA, rationalized by a rapid decarboxylation of the α-positioned carboxylate group yielding α-(alkylthio)alkyl radicals as the exclusive optically detected products [1]. In contrast, 3-(methylthio)propionic acid (3-MTPA) formed both (S∴S)- and (S−O)-bonded intermediates with initial rate constants of k = 9.1 × 10⁹ M⁻¹ s⁻¹ for hydroxysulfuranyl radical formation [1]. This mechanistic divergence establishes that α-carboxylate-containing thioethers (including 2-(methylthio)succinic acid) undergo fundamentally different radical chemistry than β-substituted analogs, with implications for applications involving oxidative stress environments or radical-mediated polymerization processes.

Radical chemistry Oxidation kinetics Mechanistic studies

Chiral Resolution Capability Enables Enantiomer-Specific Applications Not Possible with Achiral Succinic Acid Analogs

2-(Methylthio)succinic acid possesses a chiral center at the α-carbon (C2 position), existing as (R)- and (S)-enantiomers [1]. This stereochemical feature fundamentally differentiates it from achiral analogs such as succinic acid, methylsuccinic acid, and dimethylsuccinic acid, which lack this center of asymmetry. The (R)-enantiomer, characterized by specific optical rotation and distinct VCD (vibrational circular dichroism) spectral features, has been documented in the SDBS spectral database and is utilized in chiral building block applications [1][2]. This chirality enables stereoselective synthesis of pharmaceuticals and agrochemicals where enantiomeric purity is critical for biological activity. In contrast, achiral analogs cannot participate in asymmetric transformations or generate enantiopure products, representing a fundamental differentiation point for procurement decisions in stereocontrolled synthetic workflows [2].

Chiral synthesis Stereochemistry Asymmetric catalysis

Optimal Application Scenarios for 2-(Methylthio)succinic Acid Based on Quantified Differentiation Evidence


Design and Synthesis of Improved TACE Inhibitors for Anti-Inflammatory Drug Discovery

Procure 2-(methylthio)succinic acid as a thioether-containing succinate scaffold for the development of next-generation TNFα convertase (TACE) inhibitors. Class-level evidence demonstrates that thioether-substituted succinate derivatives exhibit improved enzyme inhibitory potency compared to Marimastat (TACE IC₅₀ = 3.8 nM) [1]. The methylthio group provides the essential sulfur functionality for this potency enhancement while maintaining synthetic accessibility. This compound is particularly appropriate for medicinal chemistry programs seeking to overcome the modest blood potency and poor in vivo properties that limit first-generation succinate-based hydroxamate inhibitors [1].

Synthesis of Chiral Building Blocks for Enantioselective Pharmaceutical Intermediates

Utilize the chiral nature of 2-(methylthio)succinic acid as a versatile starting material for asymmetric synthesis. The compound's single stereocenter at C2 enables the preparation of enantiomerically enriched intermediates critical for pharmaceutical development, a capability absent in achiral succinic acid analogs [2][3]. Chemo-enzymatic methods have been established for the synthesis of chiral 2-substituted succinic acid derivatives, providing a validated pathway for generating diverse stereochemically-defined scaffolds [3]. This application scenario leverages both the chirality and the thioether functionality of 2-(methylthio)succinic acid.

Mechanistic Studies of α-Carboxylate-Containing Thioether Radical Chemistry

Employ 2-(methylthio)succinic acid (or its structural analog 2-CMTPA) as a model substrate for investigating α-carboxylate effects on thioether radical chemistry. Pulse radiolysis studies have established that α-positioned carboxylate groups induce rapid decarboxylation pathways that preclude (S∴S)⁺ dimer formation, a behavior qualitatively distinct from β-substituted thioethers such as 3-MTPA (k = 9.1 × 10⁹ M⁻¹ s⁻¹ for initial radical formation) [4]. This compound serves as a valuable probe for studying structure-reactivity relationships in sulfur-centered radical chemistry, with implications for antioxidant development and understanding oxidative protein modifications [4].

Development of Lipophilicity-Enhanced Succinate-Derived Probes and Conjugates

Select 2-(methylthio)succinic acid over unsubstituted succinic acid when increased membrane permeability is required. The calculated LogP difference of approximately +0.87 log units (0.27730 vs. -0.59 for succinic acid) corresponds to a roughly 7.4-fold increase in octanol-water partition coefficient . This enhanced lipophilicity makes 2-(methylthio)succinic acid preferable for applications including fluorescent probe design, drug conjugate synthesis, and preparation of bioactive esters where improved passive diffusion across lipid bilayers is advantageous .

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